Razpipadon

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

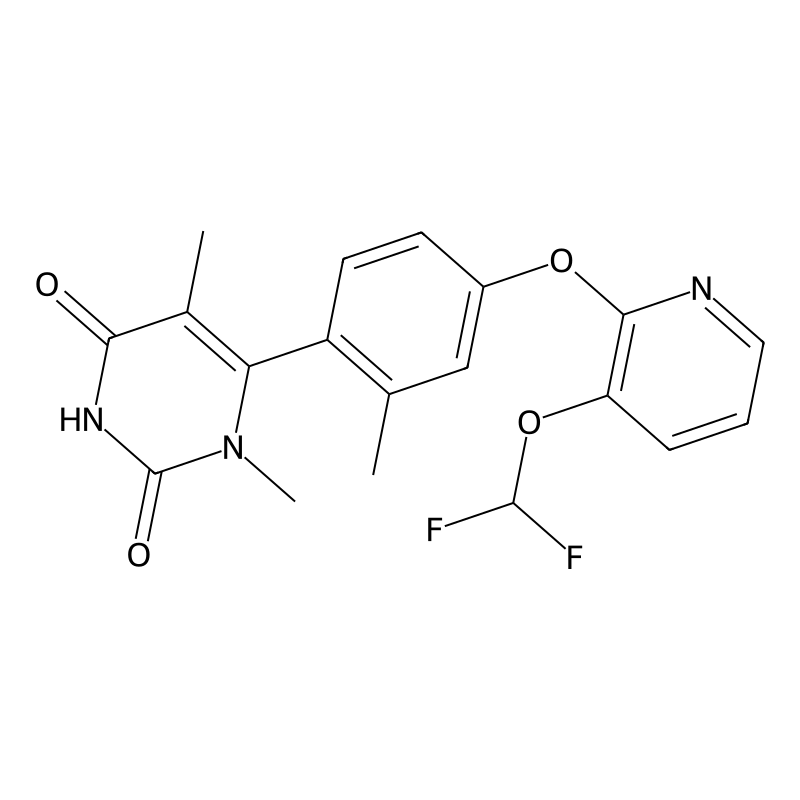

Razpipadon (also known as PF-06669571, CVL-871, or PW0464) is a highly selective, non-catechol partial agonist of the dopamine D1 and D5 receptors. Structurally distinguished by its difluoromethoxy-pyridine and pyrimidine-2,4-dione moieties, it was specifically engineered to overcome the poor oral bioavailability, rapid metabolism, and off-target signaling associated with classical catechol-based dopaminergic ligands [1]. In laboratory and industrial procurement, Razpipadon serves as an elite reference standard for isolating D1/D5-mediated pathways. It exhibits an EC50 of approximately 5.8 nM in Gs-cAMP assays while demonstrating complete G-protein bias, making it an essential tool compound for neuropharmacological screening, GPCR structural biology, and the development of next-generation targeted therapeutics [2].

References

- [1] Gurrell, R., et al. (2018). A Phase I Study of the Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of the Novel Dopamine D1 Receptor Partial Agonist, PF-06669571, in Subjects with Idiopathic Parkinson's Disease. Clinical Drug Investigation, 38(6), 509-517.

- [2] Wang, P., et al. (2019). Synthesis and Pharmacological Evaluation of Noncatechol G Protein Biased and Unbiased Dopamine D1 Receptor Agonists. ACS Medicinal Chemistry Letters, 10(5), 792-799.

Substituting Razpipadon with conventional D1 agonists like SKF-38393 or endogenous dopamine fundamentally compromises assay integrity and signaling specificity. Classical dopaminergic ligands contain a catechol moiety that is highly susceptible to rapid auto-oxidation in aqueous buffers and degradation by catechol-O-methyltransferase (COMT), necessitating the addition of antioxidants like ascorbic acid that can skew electrochemical and cell-based readouts [1]. Furthermore, closely related non-catechol analogs such as Tavapadon (PF-06649751) act as unbiased agonists, recruiting β-arrestin alongside G-protein activation, which triggers rapid receptor internalization and desensitization [2]. For procurement teams and assay developers, Razpipadon is strictly non-interchangeable because its unique structure eliminates catechol-driven instability while providing absolute G-protein bias, ensuring stable, long-term receptor activation without arrestin-mediated confounding variables.

References

- [1] Felsing, D. E., et al. (2019). Ligand recognition and biased agonism of the D1 dopamine receptor. Pharmacological Research, 142, 229-240.

- [2] Wang, P., et al. (2019). Synthesis and Pharmacological Evaluation of Noncatechol G Protein Biased and Unbiased Dopamine D1 Receptor Agonists. ACS Medicinal Chemistry Letters, 10(5), 792-799.

Absolute G-Protein Bias vs. Unbiased Arrestin Recruitment

In comparative functional assays using transiently transfected HEK293T cells, Razpipadon (PW0464) demonstrates complete G-protein bias. It activates the Gs-cAMP pathway with high potency (EC50 = 5.8 nM) but shows undetectable activity for D1R-mediated β-arrestin recruitment [1]. In stark contrast, the structurally related comparator Tavapadon (CVL-751) activates both the G-protein and β-arrestin pathways, leading to rapid receptor desensitization [2]. This absolute functional selectivity makes Razpipadon the superior choice for assays requiring sustained D1/D5 activation without the confounding effects of receptor internalization.

| Evidence Dimension | β-arrestin recruitment activity |

| Target Compound Data | Razpipadon: Undetectable β-arrestin recruitment (Complete G-protein bias) |

| Comparator Or Baseline | Tavapadon: Robust β-arrestin recruitment (Unbiased agonism) |

| Quantified Difference | Complete elimination of arrestin-mediated signaling for Razpipadon |

| Conditions | In vitro GloSensor cAMP and β-arrestin recruitment assays in HEK293T cells |

Ensures sustained receptor signaling in cell-based assays by preventing arrestin-mediated receptor internalization and desensitization.

Assay Stability and Elimination of Antioxidant Dependency

Classical D1 agonists, such as SKF-38393 and endogenous dopamine, possess a catechol ring that rapidly auto-oxidizes in standard physiological buffers (pH 7.4), requiring the continuous presence of antioxidants like ascorbic acid to maintain ligand integrity [1]. Razpipadon replaces this vulnerable catechol core with a highly stable difluoromethoxy-pyridine structure. This structural innovation grants Razpipadon extended stability in aqueous media and complete resistance to COMT-mediated degradation, eliminating the baseline drift and chemical artifacts introduced by antioxidant additives during prolonged assays [2].

| Evidence Dimension | Aqueous stability and antioxidant requirement |

| Target Compound Data | Razpipadon: Stable in standard buffers without antioxidants |

| Comparator Or Baseline | SKF-38393 / Dopamine: Rapid auto-oxidation; strictly requires ascorbic acid |

| Quantified Difference | Removal of antioxidant dependency and resistance to COMT degradation |

| Conditions | Standard in vitro physiological assay buffers (pH 7.4) |

Dramatically improves the reproducibility of long-term cell culture and electrophysiological assays by maintaining constant effective ligand concentrations.

Receptor Binding Specificity via Fluorine-Mediated Interactions

While catechol-based agonists rely on vulnerable hydroxyl groups to anchor to the D1 receptor, Razpipadon achieves its high binding affinity through a distinct, metabolically stable mechanism. Molecular docking and structural analyses reveal that Razpipadon utilizes its difluoromethoxy group to form specific hydrogen bonds with Ser198 (S5.42) and Ser202 (S5.46) in the receptor's binding pocket . This unique binding pose not only maintains nanomolar potency (EC50 = 5.8 nM) but is also the primary structural driver of its complete G-protein bias compared to traditional catechol binding modes [1].

| Evidence Dimension | Receptor anchoring mechanism |

| Target Compound Data | Razpipadon: Difluoromethoxy-mediated hydrogen bonding with Ser198/Ser202 |

| Comparator Or Baseline | Classical Agonists: Catechol hydroxyl-mediated bonding |

| Quantified Difference | Distinct binding pose enabling G-protein bias without metabolic liability |

| Conditions | Molecular docking and SAR profiling of the D1 receptor binding pocket |

Provides structural biologists and medicinal chemists with a stable, specialized reference ligand for mapping biased GPCR conformations.

GPCR Functional Selectivity and Biased Signaling Assays

Due to its complete G-protein bias and lack of β-arrestin recruitment, Razpipadon is the optimal reference standard for in vitro assays designed to isolate Gs-cAMP pathway activation. It allows researchers to study D1/D5 receptor signaling without the rapid desensitization and internalization artifacts caused by unbiased agonists like Tavapadon [1].

Long-Term In Vitro Neuropharmacological Modeling

Because Razpipadon lacks a catechol moiety, it is highly resistant to auto-oxidation and COMT degradation. This makes it the preferred dopaminergic ligand for prolonged cell culture incubations and electrophysiological recordings, eliminating the need for assay-disrupting antioxidants like ascorbic acid [2].

Structural Biology and Cryo-EM of Dopamine Receptors

The unique difluoromethoxy-mediated hydrogen bonding of Razpipadon with Ser198 and Ser202 provides a stable, high-affinity ligand for structural biologists. It is highly suited for X-ray crystallography and Cryo-EM studies aiming to map the specific conformational states associated with G-protein biased agonism at the D1 receptor [1].

References

- [1] Wang, P., et al. (2019). Synthesis and Pharmacological Evaluation of Noncatechol G Protein Biased and Unbiased Dopamine D1 Receptor Agonists. ACS Medicinal Chemistry Letters, 10(5), 792-799.

- [2] Felsing, D. E., et al. (2019). Ligand recognition and biased agonism of the D1 dopamine receptor. Pharmacological Research, 142, 229-240.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Wikipedia

Dates

Explore Compound Types